N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMTZSSPFKAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride to form an intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. The compound has been studied for its efficacy against various cancer cell lines, particularly those with specific genetic mutations such as isocitrate dehydrogenase (IDH1/2) mutations. These mutations are often associated with altered metabolic pathways in cancer cells, making targeted therapies crucial for effective treatment.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. This compound has shown potential against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have utilized various assays to evaluate its efficacy, revealing that modifications in the thiazole structure can enhance antimicrobial potency .
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function. Case studies have demonstrated that certain thiazole derivatives can significantly inhibit AChE activity, suggesting therapeutic applications for cognitive enhancement .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a therapeutic agent against estrogen receptor-positive breast cancer.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results showed notable inhibition zones compared to standard antibiotics, highlighting the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and disease being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: Known for their antimicrobial and anticancer activities.
3,4-Dimethoxybenzamide derivatives: Studied for their potential therapeutic applications.
Uniqueness
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 431.9 g/mol
- CAS Number : 921558-75-0
This compound belongs to a class of thiazole derivatives known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains.
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
These results indicate that this compound could potentially serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. The specific compound has been evaluated in vitro against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results demonstrated:
- IC : 5 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis through the mitochondrial pathway.
This suggests that the compound may act by triggering programmed cell death in cancer cells, making it a candidate for further development as an anticancer therapeutic .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound might modulate receptors associated with inflammatory responses, contributing to its anti-inflammatory properties .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Reaction between 2-amino-thiazole and appropriate acyl chlorides.
- Substitution Reactions : Introduction of the chlorophenyl and dimethoxybenzamide groups through nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between substituted thiazole intermediates and benzamide derivatives. For example, thiazole-2-amine derivatives may react with chloroacetamide precursors under reflux in ethanol or DMF, with catalytic acetic acid to facilitate amide bond formation . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time (typically 4–6 hours at 80–100°C). Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) or column chromatography is critical for purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Focus on the thiazole NH proton (δ ~11.8–12.2 ppm in -NMR) and the 3,4-dimethoxybenzamide aromatic protons (δ ~6.6–7.5 ppm). The -NMR should confirm carbonyl groups (C=O at ~165–170 ppm) and thiazole carbons (~150–160 ppm) .
- IR : Identify amide C=O stretches (~1650–1700 cm) and aromatic C-H bending (~750–850 cm) .
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., m/z ~430–450 for typical analogs) and fragmentation patterns .
Q. How can preliminary biological activity screening (e.g., antimicrobial or anticancer potential) be designed for this compound?
- Methodology :
- In vitro assays : Use MTT or resazurin-based cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Test α-glucosidase or VEGFR-2 inhibition via colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) with IC calculations .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and computational models (e.g., docking vs. experimental IC)?
- Methodology :
- Validate computational docking (e.g., AutoDock Vina) by refining force fields and hydration parameters. Cross-check with molecular dynamics simulations to assess binding stability.
- Experimentally, confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) .
- Reconcile discrepancies by testing metabolite stability (e.g., microsomal assays) or cellular uptake efficiency (e.g., LC-MS intracellular concentration measurements) .
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound’s bioactivity?
- Methodology :
- Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electron density and binding affinity .
- Side-chain variations : Introduce alkyl or aryl groups on the thiazole ring to enhance lipophilicity (logP optimization via HPLC) and membrane permeability .
- Bioisosteric replacements : Substitute the benzamide with coumarin or quinazolinone moieties to improve metabolic stability while retaining hydrogen-bonding interactions .
Q. What advanced techniques are recommended for analyzing crystallographic or conformational data of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, thiazole ring planarity) to validate computational geometry .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with redox activity in antioxidant assays .
Q. How should researchers address low solubility or bioavailability in preclinical development?
- Methodology :
- Salt formation : Use hydrochloride or trifluoroacetate salts to improve aqueous solubility (test via shake-flask method) .
- Nanoparticle formulation : Encapsulate the compound in PLGA or liposomal carriers, characterized by dynamic light scattering (DLS) for size (50–200 nm) and zeta potential (-20 to +30 mV) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide or thiazole moiety, with enzymatic cleavage studies in simulated biological fluids .
Data Analysis and Validation
Q. What statistical approaches are critical for validating bioactivity data across replicate experiments?
- Methodology :
- Use ANOVA with post-hoc Tukey tests to compare IC values across cell lines or enzyme targets.
- Apply principal component analysis (PCA) to SAR datasets to identify dominant structural factors influencing activity .
- Report 95% confidence intervals for dose-response curves (e.g., GraphPad Prism nonlinear regression) .
Q. How can researchers leverage computational tools to predict off-target interactions or toxicity?
- Methodology :
- Use SwissADME or ProTox-II for ADMET profiling (e.g., CYP450 inhibition, hepatotoxicity).
- Perform pharmacophore mapping (e.g., Phase module in Schrödinger) to assess overlap with known toxicophores (e.g., reactive esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
